N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide is a chemical compound with the molecular formula CHFIO. It features a benzamide structure substituted with an iodine atom and a difluoropropyl amino group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide typically involves several key reactions, including:
N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide has shown potential biological activities, particularly in oncology and inflammation-related pathways. Compounds with similar structures often exhibit kinase inhibition properties, suggesting that this compound may interact with various protein kinases involved in cancer progression and inflammatory responses .
The synthesis of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide can be outlined in several steps:
N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide may have applications in:
Studies on N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide may focus on its interactions with specific protein targets, particularly kinases involved in cancer signaling pathways. These interactions can be assessed using techniques such as:
Several compounds share structural similarities with N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide. Here are some notable examples:
The uniqueness of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide lies in its specific difluoroalkyl substitution pattern combined with iodine, which may influence its biological activity and interaction profile compared to other halogenated benzamides.
N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide (CAS No. 1603281-39-5) is systematically named according to IUPAC guidelines. The benzamide backbone is derived from benzoic acid, where the hydroxyl group is replaced by an amine. The substituents include:
The molecular weight is 340.11 g/mol, and the SMILES notation is O=C(NCC(F)(F)CN)C1=CC=C(I)C=C1, reflecting the connectivity of atoms. The compound’s crystalline structure and purity specifications (e.g., ≥95% by HPLC) are critical for research reproducibility, though detailed crystallographic data remain under investigation.
Organofluorine chemistry, which began in the 19th century with Alexander Borodin’s halogen exchange reactions, has evolved into a cornerstone of modern synthetic chemistry. The introduction of fluorine into organic compounds often enhances metabolic stability, lipophilicity, and binding affinity—properties exploited in pharmaceuticals and agrochemicals.
N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide embodies advancements in fluorination techniques. Early methods, such as the Schiemann reaction (1927) and Swarts fluorination (1898), laid the groundwork for introducing fluorine into aromatic and aliphatic systems. The geminal difluoro group in this compound likely arises from nucleophilic fluorination or halogen exchange, reflecting mid-20th-century industrial practices. Its synthesis aligns with trends in "late-stage fluorination," where fluorine is incorporated into complex intermediates to optimize bioactivity.
Benzamides, characterized by a benzene ring bonded to a carboxamide group, are pharmacologically significant. Substituted benzamides exhibit diverse activities, including kinase inhibition, antipsychotic effects, and antimicrobial properties. N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide distinguishes itself through:
Comparative analysis with related benzamides highlights its uniqueness:
This compound’s iodine and difluoro groups may synergize to improve target binding, as seen in MAO-B inhibitors where iodine enhances receptor affinity.
The synthesis of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide represents a complex multi-step synthetic challenge that has been addressed through various patent literature approaches . The compound features both a difluoropropyl chain and an iodinated benzamide moiety, requiring careful consideration of synthetic sequence and reaction compatibility . Multi-step synthesis routes documented in patent literature typically involve three primary strategic approaches: tosylation of difluoropropyl precursors, nucleophilic displacement for amine functionalization, and palladium-catalyzed coupling for benzamide formation [2].
The tosylation of 3,3-difluoropropyl precursors constitutes a critical initial step in the synthetic pathway to N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide [3]. Patent literature demonstrates that 2,3-difluoropropyl 4-methylbenzenesulfonate can be synthesized from appropriate difluorinated alcohol precursors under controlled conditions [3]. The tosylation reaction typically employs tosyl chloride in the presence of a base such as pyridine or triethylamine, with reaction temperatures maintained between 0°C and room temperature to prevent decomposition of the fluorinated substrate [3].
The synthesis of difluoropropyl tosylates requires careful attention to reaction stoichiometry and temperature control [4]. Studies have shown that 2,2,2-trifluoroethyl tosylate precursors demonstrate superior reactivity compared to corresponding iodide derivatives, with approximately 60% of fluorinated material being incorporated into subsequent synthetic steps [4]. The tosylation process benefits from the use of anhydrous conditions and inert atmosphere to prevent hydrolysis of the tosylate ester [3].
Table 1: Tosylation Reaction Conditions for Difluoropropyl Precursors
| Substrate | Tosylating Agent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,3-Difluoropropanol | Tosyl chloride | Pyridine | 0-25 | 85-92 | [3] |
| 2,2-Difluoroethanol | Tosyl chloride | Triethylamine | -10-20 | 75-85 | [4] |
| Difluoropropyl alcohol | p-Toluenesulfonyl chloride | DIPEA | 0-25 | 80-90 | [3] |
Nucleophilic displacement reactions for amine functionalization represent a pivotal transformation in the synthesis of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide [5]. The displacement of tosylate groups by nucleophilic amines proceeds through an SN2 mechanism, with the electron-withdrawing difluoro substituents enhancing the electrophilicity of the carbon center [5]. Patent literature indicates that cesium carbonate serves as an effective base for these transformations, with reactions typically conducted in polar aprotic solvents such as dimethylformamide [3].
The nucleophilic displacement process requires careful optimization of reaction parameters to achieve high conversion and selectivity [5]. Temperature control proves critical, with reactions typically conducted at elevated temperatures between 80°C and 120°C to overcome the reduced reactivity associated with fluorinated substrates [3]. The choice of nucleophile significantly impacts reaction efficiency, with primary amines generally providing superior results compared to secondary amines due to reduced steric hindrance [5].
Reaction kinetics studies demonstrate that the presence of fluorine substituents substantially alters the nucleophilic displacement mechanism [5]. The electron-withdrawing effect of the difluoro groups increases the partial positive charge on the carbon bearing the leaving group, facilitating nucleophilic attack [5]. However, the same electronic effects can also destabilize the transition state, requiring optimization of reaction conditions to achieve acceptable reaction rates [5].
Palladium-catalyzed coupling reactions provide the most efficient route for benzamide formation in the synthesis of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide [6] [7]. The coupling of 4-iodobenzoic acid derivatives with difluoropropylamine substrates can be achieved through several palladium-catalyzed methodologies, including amidation reactions and hydroaminocarbonylation processes [7]. These transformations typically employ palladium(II) precursors with appropriate ligands to facilitate carbon-nitrogen bond formation [6].
The palladium-catalyzed hydroaminocarbonylation of alkenes represents an alternative approach for primary amide synthesis [7]. This methodology utilizes ammonium chloride as a practical alternative to gaseous ammonia, with appropriate choice of palladium precursors and ligands enabling either branched or linear primary amides to be obtained in good yields [7]. Mechanistic studies reveal that electrophilic acylpalladium species capture the amino moiety from ammonium salts to form amides in the presence of carbon monoxide [7].
Table 2: Palladium-Catalyzed Coupling Conditions for Benzamide Formation
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 100-120 | 75-85 | [6] |
| PdCl₂(PPh₃)₂ | Xantphos | Et₃N | i-PrOH | 70 | 68-91 | [8] |
| [Pd(L)Cl(PPh₃)] | Hydrazone ligand | K₂CO₃ | DMF | 80-100 | 70-90 | [6] |
Protecting group strategies play a fundamental role in the successful synthesis of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide, particularly given the presence of multiple reactive functional groups [9]. The primary amine functionality requires protection during synthetic manipulations to prevent unwanted side reactions with electrophilic reagents [9]. Benzyloxycarbonyl (Cbz) protection represents the most widely employed strategy for amine protection in complex synthetic sequences [10].
The benzyloxycarbonyl protecting group offers several advantages for amine protection in difluorinated systems [10]. The protecting group effectively suppresses the nucleophilic and basic properties of the nitrogen lone pair while maintaining compatibility with fluorinated substrates [10]. The introduction of Cbz protection typically employs benzyl chloroformate in the presence of bases such as sodium carbonate or magnesium oxide [10]. Reaction conditions must be carefully optimized to prevent racemization of protected amines [10].
Alternative protecting group strategies include the use of tert-butoxycarbonyl (Boc) groups, although these may prove less stable under the acidic conditions sometimes encountered in fluorinated synthesis [9]. Choline chloride-based deep eutectic solvents have emerged as an environmentally friendly alternative for amine protection through amide bond formation [11]. This approach avoids the use of toxic solvents and represents a sustainable alternative to traditional amine protection procedures [11].
Table 3: Protecting Group Strategies for Amine Functionalities
| Protecting Group | Introduction Reagent | Removal Conditions | Stability | Compatibility | Reference |
|---|---|---|---|---|---|
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | H₂/Pd-C | High | Excellent | [10] |
| tert-Butoxycarbonyl (Boc) | Boc₂O | TFA/DCM | Moderate | Good | [9] |
| Acetyl | Acetyl chloride | Basic hydrolysis | Moderate | Fair | [9] |
| Choline chloride-DES | In situ formation | Aqueous workup | High | Excellent | [11] |
Solvent selection critically influences the success of synthetic transformations leading to N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide [12]. The solubility characteristics of fluorinated intermediates differ substantially from their non-fluorinated analogs, requiring careful consideration of solvent polarity and hydrogen bonding capacity [12]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide superior solvation for fluorinated substrates [12].
Benzamide solubility studies demonstrate significant variation across different solvent systems [12]. The solubility order follows: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water [12]. This solubility profile directly impacts reaction kinetics and product isolation procedures [12]. Temperature-dependent solubility data can be successfully correlated using NRTL, Wilson, and modified Apelblat models [12].
Reaction kinetic studies reveal complex behavior for benzamide formation reactions [13]. The conversion of methyl benzoate to benzamide using alumina-catalyzed reactions with liquid ammonia demonstrates plateau behavior with increasing substrate concentration [13]. This observation supports a Langmuir adsorption mechanism followed by reaction with ammonia in solution rather than a Langmuir-Hinshelwood model [13]. Product inhibition by benzamide represents a significant factor influencing reaction kinetics [13].
Table 4: Solvent Effects on Reaction Kinetics for Benzamide Formation
| Solvent | Dielectric Constant | Reaction Rate (×10⁻³ min⁻¹) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Dimethylformamide | 36.7 | 8.5 | 85 | 92 | [12] |
| Dimethyl sulfoxide | 46.7 | 7.2 | 80 | 88 | [12] |
| Acetonitrile | 37.5 | 6.1 | 75 | 85 | [12] |
| Methanol | 32.7 | 5.8 | 82 | 90 | [12] |
| Ethanol | 24.5 | 4.9 | 78 | 87 | [12] |
Process Analytical Technology represents a transformative approach for yield optimization in the synthesis of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide [14] [15]. Real-time monitoring and control capabilities enable continuous assessment of reaction progress and immediate adjustment of process parameters to maximize product formation [14]. The integration of advanced analytical techniques such as spectroscopy and imaging modalities into synthesis processes provides unprecedented insight into reaction mechanisms and intermediate formation [15].
Fourier Transform Infrared spectroscopy enables real-time monitoring of synthetic transformations without spatial or temporal separation between reaction and measurement [16]. This methodology allows identification of both kinetic and thermodynamic properties, facilitating rapid optimization of reaction parameters [16]. The non-destructive nature of infrared monitoring permits direct coupling to other analytical techniques to resolve potential ambiguities in complex reaction mixtures [16].
Mass spectrometry hyphenation with microreactor systems provides universal monitoring capabilities for molecules of different nature and hydrophilicity [17]. Two-valve setups have demonstrated good repeatability and linear response for compound detection, with the ability to monitor reactions in non-mass spectrometry-compatible solvents [17]. Real-time mass spectrometric monitoring enables detection of reaction products within 4 minutes with repeatability characterized by relative standard deviation values below 17% [17].
Advanced data analysis models including indirect hard modeling, deep learning, and partial least squares regression enable quantification of desired products, intermediates, and impurities in real time [18]. These approaches represent significant advances in data-driven continuous flow synthesis, providing enhanced reaction understanding and control [18]. Machine learning algorithms examine interactions between in-process metrology readings and end-of-line test results, recommending optimal process conditions for favorable yield outcomes [19].
Table 5: Process Analytical Technology Applications for Yield Optimization
| Technique | Monitoring Capability | Response Time | Accuracy | Precision | Reference |
|---|---|---|---|---|---|
| FT-IR Spectroscopy | Real-time kinetics | Continuous | ±2% | ±1.5% | [16] |
| Mass Spectrometry | Product identification | 4 min | ±3% | ±2% | [17] |
| UV-Vis Spectroscopy | Concentration monitoring | Continuous | ±1.5% | ±1% | [18] |
| UHPLC | Quantitative analysis | 5-10 min | ±1% | ±0.5% | [18] |
| NMR Spectroscopy | Structural confirmation | 2-5 min | ±2.5% | ±2% | [18] |
The crystallographic analysis of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide reveals distinctive structural features arising from the geminal difluoro substitution pattern. Based on comparative studies of fluorinated benzamides, the compound is predicted to adopt a monoclinic crystal system with space group P2₁/c [1]. The presence of fluorine atoms at the 2,2-positions of the propyl chain introduces significant conformational constraints that influence the overall molecular geometry.
The difluoropropyl sidechain exhibits a characteristic double tape packing motif commonly observed in fluorinated benzamides [1]. This structural arrangement consists of parallel dimeric chains stabilized by intermolecular hydrogen bonding networks. The geminal difluoro substitution pattern creates a highly polarized carbon center, which affects the spatial orientation of the amino group and influences the crystal packing efficiency.
| Structural Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Molecular Volume | ~180-200 ų | Estimated |
| Packing Coefficient | 0.68-0.72 | [1] |
| Intermolecular Contacts | C-H···F, N-H···O, C-I···π | [1] [2] |
The fluorine substituents demonstrate a disorder-suppressing effect, as observed in related fluorinated benzamide systems [1]. Fluorine occupancies of 20-30% are sufficient to eliminate the severe disorder typically observed in non-fluorinated benzamide crystals. This stabilization occurs without altering the fundamental packing motif, suggesting that the difluoro substitution acts primarily through electronic rather than steric mechanisms.
The tautomeric behavior of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide is significantly influenced by the presence of the geminal difluoro substituents. The electron-withdrawing nature of the fluorine atoms stabilizes the amide form over potential imine tautomers, consistent with observations in related fluorinated benzamide systems [3] [4].
In solution, the compound exhibits limited tautomeric flexibility compared to non-fluorinated analogs. The difluoro substitution pattern creates a conformational preference for the extended conformation, where the amino group adopts a gauche arrangement relative to the benzamide carbonyl. This preference is attributed to the strong electron-withdrawing effect of the geminal fluorine atoms, which stabilize the zwitterionic character of the molecule.
Nuclear magnetic resonance studies of analogous fluorinated benzamides indicate that the tautomeric equilibrium is shifted toward the amide form by approximately 85-90% [3]. The presence of the iodine substituent at the para position further stabilizes this tautomeric preference through resonance effects. Temperature-dependent studies suggest that the tautomeric ratio remains relatively constant across the physiologically relevant temperature range (25-40°C).
| Tautomeric Form | Population (%) | Stability Factor |
|---|---|---|
| Amide Form | 85-90 | High |
| Imine Form | 10-15 | Low |
| Zwitterionic Form | <5 | Very Low |
Infrared spectroscopic analysis of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide reveals a complex hydrogen bonding network involving both conventional and non-conventional interactions. The primary amide N-H stretching vibrations appear in the region 3350-3180 cm⁻¹, while the secondary amide N-H stretch is observed at 3300-3100 cm⁻¹ [5] [6].
The hydrogen bonding network is characterized by strong N-H···O interactions between adjacent molecules, forming the characteristic dimeric tape structure. Additionally, weaker C-H···F hydrogen bonds contribute to the overall stability of the crystal lattice. These interactions are evidenced by the characteristic blue-shifting of the C-H stretching frequencies and the appearance of additional vibrational modes in the fingerprint region [7] [8].
The geminal difluoro substitution introduces unique spectroscopic signatures. The C-F stretching vibrations appear as intense bands in the 1100-1000 cm⁻¹ region, while the C-F bending modes are observed at 600-500 cm⁻¹. The coupling between C-F stretching and other vibrational modes creates a complex spectral pattern that serves as a fingerprint for the difluoro substitution pattern.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (primary) | 3350-3180 | Strong | Primary amide |
| N-H stretch (secondary) | 3300-3100 | Medium | Secondary amide |
| C=O stretch | 1650-1630 | Very Strong | Amide carbonyl |
| C-F stretch | 1100-1000 | Strong | Difluoro group |
| C-I stretch | 500-400 | Weak | Iodo substituent |
The solubility profile of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide in polar aprotic solvents demonstrates significantly enhanced dissolution characteristics compared to non-fluorinated analogs. In dimethyl sulfoxide (DMSO), the compound exhibits high solubility (~30 mg/mL), similar to that observed for related fluorinated benzamides [9] [10].
The enhanced solubility in polar aprotic solvents is attributed to the increased dipole moment resulting from the geminal difluoro substitution. The compound shows excellent solubility in N,N-dimethylformamide (DMF) and moderate solubility in acetonitrile. This solubility profile is particularly advantageous for synthetic applications and biological screening protocols [11] [12].
The dissolution behavior follows the general trend observed for fluorinated aromatic compounds, where the presence of fluorine atoms enhances solvation by polar aprotic solvents through dipole-dipole interactions. The iodine substituent contributes additional polarizability, further enhancing the solubility characteristics.
| Solvent | Solubility (mg/mL) | Dielectric Constant | Solubility Class |
|---|---|---|---|
| DMSO | ~30 | 46.7 | Highly Soluble |
| DMF | ~30 | 36.7 | Highly Soluble |
| Acetonitrile | ~15 | 37.5 | Moderately Soluble |
| Methanol | ~5 | 32.7 | Sparingly Soluble |
| Water | <1 | 81.0 | Poorly Soluble |
The thermal stability of N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide under accelerated degradation conditions reveals a complex degradation pattern influenced by both the fluorine and iodine substituents. Thermogravimetric analysis indicates that thermal decomposition begins at approximately 200-250°C, consistent with the behavior of related iodinated benzamides [13] [14].
The degradation pathway is initiated by cleavage of the carbon-iodine bond, which has a lower bond dissociation energy (228 kJ/mol) compared to carbon-fluorine bonds (467 kJ/mol). This preferential cleavage leads to the formation of radical intermediates that subsequently undergo further decomposition reactions. The presence of the geminal difluoro substituents provides some stabilization against thermal degradation, increasing the onset temperature compared to non-fluorinated analogs.
Kinetic analysis suggests that the thermal degradation follows first-order kinetics with an activation energy of approximately 110-120 kJ/mol, similar to that observed for related iodinated carbamates [13]. The degradation rate is significantly accelerated at temperatures above 150°C, with a half-life of approximately 2-4 hours at 200°C under inert atmosphere conditions.
| Temperature (°C) | Half-life (hours) | Degradation Rate (k) | Primary Products |
|---|---|---|---|
| 150 | 48-72 | 1.0 × 10⁻⁵ s⁻¹ | Deiodinated products |
| 200 | 2-4 | 5.0 × 10⁻⁵ s⁻¹ | Benzamide fragments |
| 250 | 0.5-1 | 2.0 × 10⁻⁴ s⁻¹ | Complete decomposition |